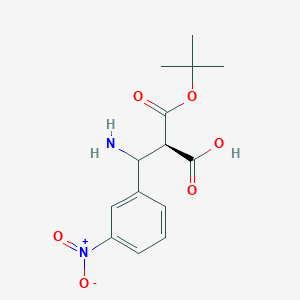
Boc-(R)-3-Amino-3-(3-nitrophenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of oxalyl chloride in methanol to achieve selective deprotection of the N-Boc group . Another method employs a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for efficient and sustainable deprotection .
Industrial Production Methods
Industrial production methods for Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid often focus on optimizing reaction conditions to achieve high yields and purity. The use of deep eutectic solvents and mild deprotection methods are favored for their environmental sustainability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid or oxalyl chloride in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected amino acids or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection during synthetic processes, while the nitrophenyl moiety can participate in various chemical reactions. The compound’s effects are mediated through pathways involving its amino and nitro groups, which can undergo transformations to yield biologically active derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-®-3-Amino-3-(4-nitrophenyl)-propionic acid
- Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid
- Boc-®-3-Amino-3-(3-chlorophenyl)-propionic acid
Uniqueness
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H18N2O6 |
|---|---|
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
(2R)-2-[amino-(3-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-5-4-6-9(7-8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1 |
InChI-Schlüssel |
UJQXURDTIAHRTB-NFJWQWPMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


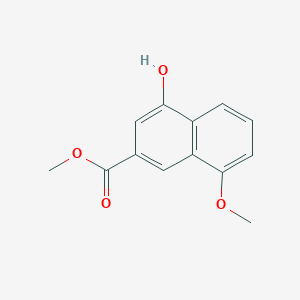
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)
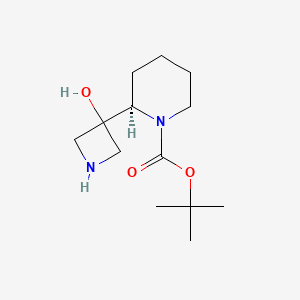

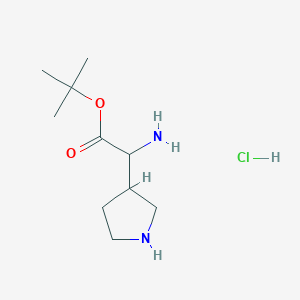

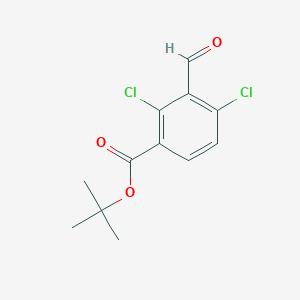
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
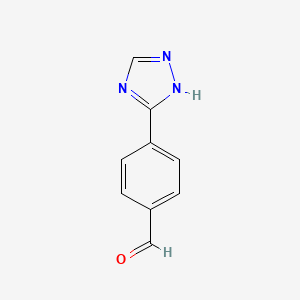

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
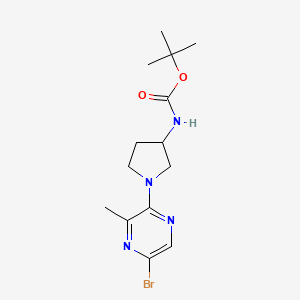
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
